tert-Butyl 2-((2,2-difluoroethyl)amino)acetate
Overview
Description
tert-Butyl 2-((2,2-difluoroethyl)amino)acetate: is an organic compound with the molecular formula C8H15F2NO2. It is a fluorinated building block used in various chemical syntheses. The presence of the difluoroethyl group makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((2,2-difluoroethyl)amino)acetate typically involves the reaction of tert-butyl bromoacetate with 2,2-difluoroethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((2,2-difluoroethyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((2,2-difluoroethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced activity or stability.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2,2-difluoroethyl)amino)acetate depends on its specific application. In general, the difluoroethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ester group can be hydrolyzed to release active carboxylic acids, which can further interact with molecular targets. The exact pathways and targets vary based on the specific use of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-((diphenylmethylene)amino)acetate: Another tert-butyl ester with different substituents, used in similar applications.
tert-Butyl 2-((2,2-difluoroethyl)amino)acetate: Similar compounds with variations in the fluorinated group or ester moiety.
Uniqueness
The presence of the difluoroethyl group in this compound makes it unique compared to other tert-butyl esters. This group imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
tert-butyl 2-(2,2-difluoroethylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5-11-4-6(9)10/h6,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSKZSLXPHMIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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